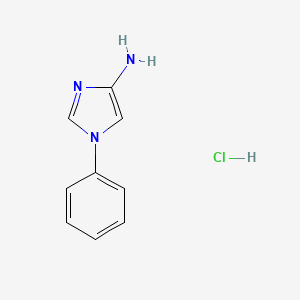

1-phenyl-1H-imidazol-4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-phenylimidazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-9-6-12(7-11-9)8-4-2-1-3-5-8;/h1-7H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFMDJOUWMSRGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Theoretical and Computational Investigations of 1 Phenyl 1h Imidazol 4 Amine Hydrochloride and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in modern chemistry, offering profound insights into the structural and electronic properties of molecules. ppor.az These computational methods allow for the theoretical prediction of molecular structure, properties, and reaction mechanisms, providing valuable information that complements experimental research. ppor.az For complex heterocyclic systems like 1-phenyl-1H-imidazol-4-amine hydrochloride and its analogs, these techniques elucidate fundamental characteristics that govern their behavior and potential applications.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and determine the optimized geometries of molecules. tandfonline.comniscpr.res.in Studies on imidazole (B134444) and benzimidazole (B57391) derivatives frequently employ DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with basis sets such as 6-31G(d,p) or 6-311G(d,p), to obtain reliable predictions of molecular parameters. ppor.aztandfonline.comniscpr.res.inppor.az

The process involves geometric optimization to find the minimum energy conformation of the molecule. ppor.az The resulting bond lengths, bond angles, and dihedral angles from these calculations have been shown to align well with experimental data obtained from techniques like X-ray diffraction (XRD). tandfonline.com For instance, in a study on an N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine, the calculated geometric parameters were in good accordance with experimental values. niscpr.res.inresearchgate.net Similarly, investigations on other imidazole derivatives have confirmed that DFT calculations can accurately predict optimized bond parameters. tandfonline.com This accuracy provides a solid foundation for further analysis of the molecule's electronic properties and reactivity.

Table 1: Representative DFT-Calculated Parameters for Imidazole Analogs

| Parameter | Method/Basis Set | Compound Type | Finding | Reference |

| Optimized Geometry | B3LYP/6-311G(d,p) | Diphenyl-imidazole derivative | Theoretical calculations provided optimized structure, bond lengths, and angles. | ppor.az |

| Bond Parameters | B3LYP/6-311G(d,p) | Dihydrobenzo[b] ekb.egmdpi.comdioxin-imidazole derivative | Optimized geometrical parameters from DFT showed good alignment with single crystal XRD measurements. | tandfonline.com |

| Structural Parameters | B3LYP/6-31G(d,p) | Benzimidazole-thiazole hybrid | DFT was used to study various structural parameters and thermodynamic variables. | niscpr.res.inresearchgate.net |

| Vibrational Frequencies | B3LYP/6-31G** | Pyrazolo[3,4-d]pyrimidine derivative | Calculated vibrational frequencies were analyzed and compared with experimental results. | nih.gov |

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity and kinetic stability of a molecule. malayajournal.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. malayajournal.orgnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests that the molecule is more reactive and that charge transfer can occur more readily within the molecule. nih.govnih.govresearchgate.net

For various imidazole derivatives, DFT calculations have been used to determine the HOMO and LUMO energies. ppor.aznih.gov In one study on a 1-(2,3-dihydrobenzo[b] ekb.egmdpi.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, the HOMO was found to be distributed over the entire phenyl ring, while the LUMO was situated on the imidazole, furfuraldehyde, and benzodioxan rings. nih.gov The calculated energy gap provides details about molecular interactions and chemical stability. nih.gov A high ionization potential, related to the HOMO energy, is often associated with enhanced chemical stability. ppor.az

Table 2: Frontier Molecular Orbital (FMO) Data for Imidazole Analogs

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implication | Reference |

| Diphenyl-imidazole derivative | - | - | 2.653 | High stability | ppor.az |

| Dihydrobenzo[b] ekb.egmdpi.comdioxin-imidazole derivative | -0.222 | -0.017 | 0.205 | Details interaction and chemical stability | nih.gov |

| 2-(4-chlorophenyl)-imidazole derivative | - | - | 4.0106 | Good chemical stability | malayajournal.org |

| Pyrazolo[3,4-d]pyrimidine analog | - | - | Small gap | High chemical reactivity | nih.govresearchgate.net |

Natural Bond Orbital (NBO) analysis is a theoretical method used to explore charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecular system. niscpr.res.inacadpubl.eu These intramolecular interactions are crucial for understanding the stability of a molecule. The analysis identifies significant donor-acceptor interactions by evaluating the second-order perturbation energy, E(2). A larger E(2) value indicates a more intense interaction between the electron donor (filled orbitals) and electron acceptor (unfilled orbitals), leading to greater stabilization of the system. acadpubl.eu

In studies of imidazole analogs, NBO analysis has revealed important charge transfer pathways. For 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the most significant intramolecular charge transfer occurs from the lone pairs of chlorine and nitrogen atoms to the antibonding π* orbitals of the phenyl and imidazole rings. acadpubl.eu For example, the interaction energy from a chlorine lone pair (LPCl) to an antibonding π*(C-C) orbital was calculated to be substantial, contributing significantly to the molecule's stability. acadpubl.eu These delocalization effects, particularly involving the π systems of the aromatic rings and lone pairs on heteroatoms, are a key feature of phenyl-imidazole derivatives. acadpubl.eu

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites within a molecule. tandfonline.com It illustrates the charge distribution on the molecular surface, which is useful for predicting sites for electrophilic and nucleophilic reactions, as well as hydrogen bonding interactions. nih.govorientjchem.org The MEP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netorientjchem.orgnih.gov Green and yellow areas represent intermediate or near-zero potential. nih.gov

For imidazole derivatives, MEP maps consistently show that the most negative potential is localized over electronegative atoms, particularly the nitrogen atoms of the imidazole ring, making them the primary sites for electrophilic attack. tandfonline.comorientjchem.org Conversely, the hydrogen atoms bonded to nitrogen often exhibit the most positive potential, indicating they are the most acidic protons. orientjchem.org These maps provide a clear, visual guide to the molecule's reactivity patterns and are instrumental in understanding intermolecular interactions. nih.govnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful in silico techniques used in drug discovery to predict how a small molecule (ligand) interacts with a biological target, typically a protein receptor. These methods provide detailed information on the binding orientation, affinity, and stability of the ligand-receptor complex, guiding the design and development of new therapeutic agents. nih.govajchem-a.com

Molecular docking is used to predict the preferred orientation of a ligand when it binds to a receptor's active site, forming a stable complex. The process generates various binding poses and scores them based on binding energy, with lower energy values typically indicating a more favorable interaction. researchgate.net This technique is crucial for understanding the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the complex. mdpi.comnih.gov

Numerous studies have applied molecular docking to phenyl-imidazole derivatives to explore their potential as inhibitors for various protein targets. ekb.egnih.gov For example, docking studies of 4-phenyl-imidazole analogs against the enzyme indoleamine 2,3-dioxygenase (IDO) helped identify key interactions with residues like C129 and S167, leading to the design of more potent inhibitors. nih.gov The results of these in silico studies often show good correlation with experimental findings, validating their predictive power. ekb.egnih.gov

Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time under simulated physiological conditions. tandfonline.comajchem-a.com MD simulations analyze parameters such as the root-mean-square deviation (RMSD) of the protein backbone and ligand, and the root-mean-square fluctuation (RMSF) of individual residues to confirm that the binding mode is stable. ajchem-a.commdpi.com A stable complex, indicated by low and consistent RMSD values, supports the binding hypothesis generated by the docking study. tandfonline.comajchem-a.comresearchgate.net

Table 3: Summary of Molecular Docking and Dynamics Simulation Findings for Imidazole Analogs

| Compound/Analog Type | Target Protein | Key Interacting Residues | Simulation Finding | Reference |

| 4-Phenyl-imidazole derivatives | Indoleamine 2,3-dioxygenase (IDO) | C129, S167 | Docking guided the design of inhibitors with improved potency. | nih.gov |

| Imidazole-triazole derivatives | Histone deacetylase 2 (HDAC2) | - | MD simulation confirmed good interaction and stability between ligand and receptor. | ajchem-a.com |

| Imidazole derivatives | GlcN-6-P synthase | Thr352, Glu488, Lys603 | Docking showed good affinity towards the active pocket, suggesting inhibitory potential. | researchgate.net |

| Imidazole derivative (DDIM) | COVID-19 Main Protease (Mpro) | - | A 100 ns MD simulation confirmed the stability of the complex structure. | tandfonline.com |

| 1-Phenyl-4-benzoyl-1-hydro-triazole analogs | Estrogen-related receptor α (ERRα) | Phe328, Phe495 | MD simulations determined the binding mode and key amino acid residues. | mdpi.comresearchgate.net |

Homology Modeling for Target Protein Structure Generation

In the absence of experimentally determined protein structures, homology modeling stands as a primary computational method to generate reliable three-dimensional models. nih.gov This technique is particularly valuable in drug discovery for predicting the interaction between a ligand, such as this compound, and its protein target. The process leverages the known experimental structures of homologous proteins (templates) to build a model of the target protein's sequence. nih.govspringernature.com

The accuracy of a homology model is highly dependent on the sequence identity between the target and the template. Models built on templates with over 50% sequence identity are generally considered accurate enough for applications like drug design. nih.gov For instance, in the study of G protein-coupled receptors (GPCRs), a common target for various drugs, homology models are frequently used to understand ligand binding. A recent study demonstrated that protein structures generated by advanced machine learning methods like AlphaFold could yield a higher hit rate in virtual screening for agonists compared to traditional homology models, highlighting the evolving accuracy and utility of these computational approaches. diva-portal.org

The general workflow for homology modeling involves several key steps:

Template Recognition and Selection: Identifying suitable template structures from databases like the Protein Data Bank (PDB).

Sequence Alignment: Aligning the target protein's amino acid sequence with the template sequence(s).

Model Building: Generating the 3D coordinates for the target protein based on the alignment.

Model Refinement and Validation: Optimizing the model's geometry and assessing its quality using various validation tools. nih.gov

For a compound like this compound, identifying its biological target is the first step. Once a target is proposed, homology modeling can be employed to generate its 3D structure if it's not experimentally available. This model then serves as the basis for molecular docking studies to predict the binding mode and affinity of the compound, guiding further lead optimization and drug design efforts. researchgate.net

Computational Studies on Biomolecular Interactions (e.g., DNA, Protein)

Computational methods are instrumental in studying the interactions between small molecules and biological macromolecules like proteins and DNA. These studies provide detailed insights into binding energies and interaction modes at an atomic level.

Interaction with DNA: Research on analogs of 1-phenyl-1H-imidazol-4-amine has shed light on potential interactions with DNA. A computational study on 1-(4-chlorobenzylideneamino)-4-phenyl-1H-imidazol-2-amine, a structurally related compound, investigated its interaction with the four DNA nucleotides: Adenine, Cytosine, Guanine (B1146940), and Thymine. ijbbb.org The calculations, using single-point B3LYP/LANL2DZ methods, revealed that the compound interacts most strongly with Guanine. ijbbb.orgijbbb.org

The interaction energies were calculated for the drug with each nucleotide, providing a quantitative measure of binding affinity. ijbbb.org These findings suggest that the imidazole derivative preferentially binds to guanine residues in the DNA strand, which could be a critical aspect of its mechanism of action. ijbbb.org Hypochromic shifts observed in UV-Vis absorption spectra of other heterocyclic compounds upon titration with DNA suggest the insertion of the compounds into the DNA helix, a common interaction mode. nih.gov

| Nucleotide | Interaction Energy (kJ/mol) |

|---|---|

| Guanine | -49.63 |

| Adenine | -36.94 |

| Cytosine | -25.1 |

| Thymine | -21.2 |

Interaction with Proteins: Molecular docking is a widely used computational technique to predict how a small molecule binds to the active site of a protein. For a series of 1,5-Diphenyl-2,4-disubstituted-1H-imidazole derivatives, molecular docking studies were performed against protein tyrosine kinase (2HCK) and peroxiredoxin (1HD2) to predict their binding interactions. researchgate.net Such studies help in understanding the structure-activity relationships and identifying key residues involved in the binding, which is essential for designing more potent and selective inhibitors.

Conformational Analysis and Intermolecular Interactions

The three-dimensional conformation of a molecule and its intermolecular interactions are fundamental to its physical properties and biological activity. These aspects are often investigated through X-ray crystallography and computational modeling.

Analysis of Hydrogen Bonding Networks and Crystal Packing

Hydrogen bonds are crucial directional interactions that significantly influence the crystal packing of molecules. The imidazole ring, containing both a hydrogen bond donor (N-H) and acceptor (imine-like nitrogen), is well-suited to form extensive hydrogen-bonding networks. researchgate.netnih.gov

In the solid state, unsubstituted 1H-imidazole forms one-dimensional chains linked by N-H···N intermolecular hydrogen bonds. researchgate.net In more complex derivatives, these interactions dictate the supramolecular assembly. For example, the crystal structure of 1H-imidazole-1-methanol reveals a fascinating arrangement where three unique molecules are connected via O-H···N hydrogen bonds in a head-to-tail fashion, forming independent three-membered macrocycles. nih.gov The hydrogen bond lengths in this structure range from 2.715 Å to 2.753 Å. nih.gov

In the salt form, such as this compound, the protonated imidazole ring and the amine group would act as strong hydrogen bond donors, while the chloride anion would be a hydrogen bond acceptor. This arrangement is expected to lead to a robust network of N-H···Cl hydrogen bonds, defining the crystal lattice. Studies on related salts, like 4-methyl-1H-imidazol-3-ium picrate, show component ions linked into chains by N-H···O hydrogen bonds. researchgate.net Similarly, in 5-chloro-1-phenyl-1H-pyrazol-4-amine, N-H···N hydrogen bonds connect the molecules into chains. nih.gov These examples underscore the central role of hydrogen bonding in determining the solid-state architecture of imidazole-containing compounds.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O1-H1···N4 | 0.82 | 1.93 | 2.741(2) | 172 |

| O2-H2A···N6 | 0.82 | 1.94 | 2.753(2) | 171 |

| O3-H3A···N2 | 0.82 | 1.90 | 2.715(2) | 171 |

Investigation of Stacking Interactions (e.g., π-π stacking)

In addition to hydrogen bonding, π-π stacking interactions between aromatic rings are vital in the crystal packing of many organic molecules, including those containing phenyl and imidazole rings. researchgate.net These noncovalent interactions contribute significantly to the stability of the crystal structure and can influence the molecule's electronic properties. nih.govrsc.org

The presence of both a phenyl group and an imidazole ring in this compound suggests a high likelihood of π-π stacking. The relative orientation of these rings can vary. In a study of 1H-imidazo[4,5-c]quinolin-4-amine derivatives, a conserved π-π stacking interaction was observed between the aromatic scaffold of the molecule and a phenylalanine residue (F168) in its target protein. nih.gov

Computational and experimental studies on imidazole-based molecular junctions have demonstrated that π-π stacked dimers can form efficient conductance pathways. nih.govrsc.org In the crystal structure of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, the role of stacking interactions was found to be comparable in importance to that of classic hydrogen bonds in forming the primary structural motif. mdpi.com The analysis of crystal structures of related 1-phenyl-1H-imidazole derivatives shows that the angle between the mean planes of the imidazole and phenyl rings is a key structural parameter, varying, for example, from 24.58° to 43.67° depending on the substituent on the phenyl ring. nih.gov This dihedral angle influences the potential for both intramolecular and intermolecular stacking interactions.

Molecular and Biochemical Interrogations of 1 Phenyl 1h Imidazol 4 Amine Hydrochloride Analogs

Enzyme Modulation and Inhibition Mechanisms

Comprehensive studies specifically detailing the enzyme modulation and inhibition mechanisms of 1-phenyl-1H-imidazol-4-amine hydrochloride and its direct analogs are limited in the reviewed literature. However, research on structurally related imidazole-containing compounds provides insights into potential mechanisms of action.

While direct competitive inhibition studies on this compound analogs are not extensively documented in the available research, the broader class of imidazole-based compounds has been investigated for their inhibitory effects on various enzymes. The nature of this inhibition, whether competitive, non-competitive, or mixed, is a key area of investigation in the development of therapeutic agents.

The allosteric modulation of enzymatic activity by this compound analogs is an area that warrants further investigation. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. Research on other imidazole-containing heterocyclic compounds has demonstrated the potential for allosteric modulation of various enzymes. For instance, some pyrazole (B372694) derivatives, which share a five-membered heterocyclic ring structure with imidazoles, have been shown to act as non-competitive inhibitors of amine oxidases. researchgate.net

Receptor Binding and Modulation Studies

Analogs of this compound have been the subject of more extensive investigation in the context of their interactions with various G protein-coupled receptors (GPCRs), particularly adenosine (B11128) and histamine (B1213489) receptors.

The affinity and selectivity of imidazole-based ligands for different receptor subtypes are crucial determinants of their pharmacological profiles.

Adenosine Receptors:

A series of 1H-imidazol-1-yl substituted 8-phenylxanthine (B3062520) analogs have been synthesized and evaluated for their binding affinity at human A1 and A2A adenosine receptors. nih.govresearchgate.net These studies revealed that the substitution pattern on the 8-phenyl group significantly influences both affinity and selectivity, with the A2A receptor generally accommodating bulkier substituents more readily than the A1 receptor. researchgate.net Competition binding studies using radioligands such as [3H]DPCPX for A1 and [3H]ZM 241385 for A2A receptors have been instrumental in characterizing these interactions. nih.govresearchgate.net

Binding Affinity of Imidazole-Substituted Xanthine Analogs at Adenosine Receptors

| Compound | Substitution Pattern | A1 Receptor Affinity (Ki) | A2A Receptor Affinity (Ki) | Selectivity |

|---|---|---|---|---|

| Isovanilloid 9d | 1,3-dimethyl-8-[4-methoxy-3-(2-morpholin-4-ylethoxy)phenyl]xanthine | >100 µM | 100 nM | High for A2A |

Furthermore, 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been identified as a novel class of non-xanthine adenosine antagonists, with some compounds exhibiting nanomolar affinity for the A1 receptor. nih.gov The hydrophobic substitutions at the 2- and 4-positions of the imidazoquinoline ring were found to enhance affinity. nih.gov

Histamine H3 Receptor:

A series of 1H-4-substituted imidazole (B134444) compounds have been identified as potent and selective histamine H3 (H3) receptor ligands. nih.gov Structure-activity relationship studies, using [3H]Nα-methylhistamine in receptor-binding assays with rat cerebral cortical tissue, have demonstrated that these ligands exhibit stereoselective and conformational preferences in their binding to the H3 receptor. nih.gov For example, the cis isomer GT-2227 displayed a higher potency than its trans isomer GT-2228. nih.gov

Binding Affinity of 1H-4-Substituted Imidazole Analogs at Histamine H3 Receptors

| Compound | Structure | H3 Receptor Affinity (Ki) |

|---|---|---|

| GT-2227 | 4-(6-cyclohexylhex-cis-3-enyl)imidazole | 4.2 ± 0.6 nM |

| GT-2228 | trans isomer of GT-2227 | 15.2 ± 2.4 nM |

| GT-2260 | Acetylene series | 2.9 ± 0.2 nM |

| GT-2286 | Acetylene series | 0.95 ± 0.3 nM |

The selectivity of these compounds for the H3 receptor over other histamine receptor subtypes (H1 and H2) and a broader spectrum of neurotransmitter receptors has also been established. nih.gov

Research into 1H-imidazo[4,5-c]quinolin-4-amine derivatives has provided significant insights into their binding at both allosteric and orthosteric sites of the A3 adenosine receptor (A3AR). nih.govnih.gov Allosteric modulators bind to a site topographically distinct from the orthosteric site where the endogenous ligand binds. nih.gov

Positive allosteric modulators (PAMs) from this class of compounds have been shown to enhance the efficacy of A3AR agonists. nih.govnih.gov Molecular modeling and mutagenesis studies suggest that these PAMs bind to a hydrophobic site on the A3AR's cytosolic interface. nih.gov Specifically, a putative binding region for the prototypical allosteric modulator LUF6000 has been identified in an extrahelical, lipid-facing pocket formed by transmembrane domains 1 and 7, and helix 8. nih.gov This allosteric pocket does not overlap with the orthosteric binding site. nih.gov

Interestingly, some of these derivatives can also interact with the orthosteric site, leading to competitive antagonism, particularly at higher concentrations. nih.govnih.gov The structural features of the molecule, such as the size of the substituent at the 2-position, can influence whether the compound acts as a PAM or an orthosteric antagonist. nih.gov For instance, a 2-cyclopropyl derivative was found to interact primarily with the orthosteric site as a competitive antagonist, while the corresponding 2-cyclohexyl derivative could interact with both sites. nih.gov

The molecular interactions of 1-phenyl-1H-imidazol-4-amine analogs can result in either agonistic or antagonistic activity at various receptors.

Adenosine Receptors:

As mentioned, 1H-imidazo[4,5-c]quinolin-4-amines have been identified as antagonists of the A1 adenosine receptor. nih.gov In contrast, other imidazole-containing scaffolds have been developed as dual A2A/A1 receptor antagonists, with potential applications in conditions like Parkinson's disease. mdpi.com One such compound, with a 1H-pyrazolo[3,4-d]pyrimidin-6-amine core, demonstrated full antagonism at both human A2A and A1 receptors. mdpi.com

Histamine Receptors:

The 1H-4-substituted imidazole compounds that show high affinity for the H3 receptor act as antagonists. nih.gov In a different context, arpromidine (B9211) and related imidazolylpropylguanidines are highly potent histamine H2 receptor agonists. uni-regensburg.de N(G)-acylated analogs of these guanidines represent a class of H2R agonists with improved pharmacokinetic properties. uni-regensburg.de

Other Receptors:

Derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been discovered to be potent agonists of the human constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in hepatic functions. nih.gov

Nucleic Acid Interactions and Perturbations

The planar aromatic structure of the phenyl-imidazole scaffold suggests a potential for interaction with nucleic acids, a characteristic common to many heterocyclic compounds.

DNA Interaction Mechanisms (e.g., influencing replication and transcription processes)

Derivatives of the imidazole nucleus have been shown to interact with DNA through various non-covalent mechanisms, which can interfere with essential cellular processes like replication and transcription. nih.gov The primary modes of interaction for analogous compounds are intercalation and groove binding.

Intercalation: This mechanism involves the insertion of a planar molecule between the base pairs of the DNA double helix. aps.org This insertion can cause local unwinding of the DNA, altering its structural parameters and potentially increasing its conductance. aps.org For example, certain imidazole-2-thione derivatives tethered to an acenaphthylenone scaffold have been identified as potent DNA intercalators. nih.gov Such interactions can disrupt the function of DNA-processing enzymes and block replication. nih.gov

Groove Binding: Phenyl-imidazole analogs, particularly bisbenzimidazoles, are known to bind to the minor groove of DNA. nih.gov These interactions are typically stabilized by hydrogen bonds, electrostatic forces, and van der Waals interactions, often showing a preference for AT-rich sequences. nih.gov By occupying the minor groove, these molecules can displace essential DNA-binding proteins and enzymes, thereby inhibiting gene expression.

The specific mode of binding for this compound would likely depend on the precise stereochemistry and electronic properties conferred by its substituents.

RNA Structural and Functional Manipulation

While DNA is a more common target for small molecules, interactions with RNA are also plausible. Pyrrole-imidazole (PI) polyamides, which share structural motifs with phenyl-imidazole compounds, have been studied for their ability to bind double-stranded RNA (dsRNA). nih.gov

However, the binding affinity of these compounds for dsRNA is significantly lower—by about two orders of magnitude—than their affinity for dsDNA. nih.gov Structural modeling suggests that the A-form helix of dsRNA, with its shallow and broad minor groove, is less accommodating to these ligands compared to the B-form helix of DNA. nih.gov Despite the lower affinity, binding can still occur and potentially disrupt RNA-mediated processes, such as viral replication, as demonstrated by PI polyamides designed to target the panhandle stem region of the influenza A virus. nih.gov

Protein-Ligand Interaction Mechanisms (Beyond Enzymes and Receptors)

Beyond interactions with enzymes and receptors, phenyl-imidazole analogs can engage with other proteins through both non-covalent and covalent mechanisms, influencing their structure and function.

Non-Covalent Binding Interactions with Target Proteins

Non-covalent interactions are fundamental to the biological activity of many small molecules. researcher.liferesearchgate.netfigshare.com The phenyl-imidazole scaffold possesses features conducive to a range of such interactions:

Hydrogen Bonding: The amine group and imidazole nitrogen atoms can act as hydrogen bond donors and acceptors.

Aromatic Interactions: The phenyl ring can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan in proteins.

Hydrophobic Interactions: The phenyl group also provides a hydrophobic surface that can interact with nonpolar pockets within a protein.

A notable example is the interaction of 4-phenyl-imidazole (4-PI) with indoleamine 2,3-dioxygenase (IDO). nih.gov Spectroscopic studies have shown that 4-PI binds directly to the heme iron at the enzyme's active site, a specific, high-affinity non-covalent interaction. nih.gov Substitutions on the phenyl ring can further refine these interactions; for instance, a 2-hydroxy modification can form a hydrogen bond with the S167 residue of IDO, significantly increasing potency. nih.gov

Table 1: Potential Non-Covalent Interactions of the Phenyl-Imidazole Scaffold

| Interaction Type | Involved Moiety | Potential Protein Residue Partners |

|---|---|---|

| Hydrogen Bond (Donor) | Imidazole N-H, Amine N-H | Asp, Glu, Ser, Thr, Main-chain C=O |

| Hydrogen Bond (Acceptor) | Imidazole N, Amine N | Lys, Arg, His, Ser, Gln, Asn |

| π-π Stacking | Phenyl Ring, Imidazole Ring | Phe, Tyr, Trp, His |

| Hydrophobic | Phenyl Ring | Ala, Val, Leu, Ile, Met, Pro |

| Cation-π | Phenyl Ring | Lys, Arg |

Covalent Adduct Formation with Biological Macromolecules

Covalent bond formation between a small molecule and a biological macromolecule is a less common but often potent mechanism of action, leading to irreversible inhibition or modification. nih.gov This typically requires the small molecule to possess an electrophilic "warhead" that can react with a nucleophilic residue (e.g., cysteine, lysine, histidine) on the protein. umn.edu

While this compound itself is not inherently reactive, its analogs could be functionalized to form covalent adducts. Furthermore, metabolic activation of heterocyclic amines can sometimes generate reactive intermediates capable of forming covalent adducts with proteins and DNA.

Alternatively, imidazole-containing compounds can form stable coordination complexes or adducts with boron-containing compounds like boranes. researchgate.netresearchgate.net These adducts can exhibit altered reactivity, and this principle is explored in medicinal chemistry, including for applications like boron neutron capture therapy. researchgate.net

Structure-Activity Relationship (SAR) Methodologies

Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing the biological activity of a lead compound. For phenyl-imidazole analogs, SAR studies have focused on systematic modifications of both the phenyl and imidazole rings.

Computational docking and quantitative SAR (QSAR) models are often employed to guide these efforts. nih.govmdpi.com Key findings from SAR studies of related compounds reveal several principles that would likely apply to 1-phenyl-1H-imidazol-4-amine analogs:

Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are critical. In studies of IDO inhibitors, hydroxyl groups at the ortho or meta positions were predicted to form hydrogen bonds with active site residues, with the 2-hydroxy analog proving to be ten times more potent than the parent 4-phenyl-imidazole. nih.gov This highlights the importance of exploiting specific polar interactions.

Imidazole Ring Substitution: Modifications to the imidazole ring can drastically alter binding. For instance, N-1 substitution on 4-phenyl-imidazole completely abolished its ability to bind the heme iron in IDO, indicating that the N-1 nitrogen is essential for this interaction. nih.gov Conversely, N-3 substitution was well-tolerated, suggesting this position could be used to introduce other functionalities. nih.gov

Bioisosteric Replacement: Replacing the imidazole core with other heterocycles or modifying the core itself can fine-tune activity. In the development of 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs, which are bioisosteres of purines, modifications at multiple positions of the fused ring system were explored to optimize antiplasmodial activity. mdpi.com

Table 2: Summary of Key SAR Findings from Phenyl-Imidazole Analogs

| Compound Series | Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| 4-Phenyl-imidazole derivatives | IDO Inhibition | 2-OH substitution on phenyl ring increases potency 10-fold. | nih.gov |

| 4-Phenyl-imidazole derivatives | IDO Inhibition | N-1 substitution on imidazole abolishes activity; N-3 substitution is tolerated. | nih.gov |

| Imidazole-2-thiones | DNA Intercalation | Aromatic substituents (e.g., phenyl) on the imidazole ring are crucial for potent DNA damage. | nih.gov |

| 1-Alkylimidazoles | Antibacterial Activity | Activity increases with alkyl chain length up to nine carbons. | mdpi.com |

| 4-Substituted triazole-phenols | MIF Inhibition | Enzyme kinetics indicate competitive and reversible binding. | researchgate.net |

These examples demonstrate that a systematic, multi-pronged approach to modifying the 1-phenyl-1H-imidazol-4-amine scaffold would be necessary to develop analogs with optimized and specific biological activities.

Impact of Substituent Effects on Molecular Recognition and Biological Activities

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the phenyl ring. These modifications can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.

Further investigations into 4-phenyl-imidazole derivatives as inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO) have expanded our understanding. In this context, substitutions at the ortho position of the phenyl ring with thiomethoxy and thiol groups led to a modest increase in potency. nih.gov Docking studies suggest that these substituents can engage in favorable hydrophobic or SH-π interactions within the enzyme's active site. nih.gov In contrast, substitutions at the meta position with hydrogen-bonding donors and acceptors like hydroxyl and fluoro groups did not enhance activity, suggesting that the precise positioning and nature of the interaction are critical for molecular recognition. nih.gov

The following table summarizes the observed effects of various substituents on the biological activity of phenyl-imidazole analogs, drawing from the aforementioned studies.

| Compound Series | Substituent | Position on Phenyl Ring | Effect on Biological Activity |

| 4-Acetylphenylamine-based Imidazoles | -OH (electron-donating) | Varies | Increased anticancer potency in S-alkylated derivatives researchgate.net |

| 4-Acetylphenylamine-based Imidazoles | -F, -Cl (electron-withdrawing) | Varies | Decreased anticancer potency in S-alkylated derivatives researchgate.net |

| 4-Acetylphenylamine-based Imidazoles | -F, -Cl (electron-withdrawing) | Varies | Increased anticancer potency in non-alkylated imidazolethiones and imidazolones researchgate.net |

| 4-Phenyl-imidazole IDO Inhibitors | -SCH3, -SH | Ortho | Modest increase in inhibitory potency nih.gov |

| 4-Phenyl-imidazole IDO Inhibitors | -OH, -F | Meta | No enhancement of inhibitory activity nih.gov |

Positional Isomerism and its Influence on Pharmacological Profiles

Positional isomerism, which involves the differential placement of substituents on a molecular scaffold, can have a dramatic impact on the pharmacological profile of a drug candidate. In the context of phenyl-imidazole derivatives, the relative positions of the phenyl and amine groups on the imidazole ring, as well as the substitution pattern on the phenyl ring itself, are critical determinants of biological activity.

While specific studies on the positional isomers of this compound are not extensively available in the public domain, research on related imidazole-containing compounds provides valuable analogous insights. For instance, in a series of 4-[1-(1-naphthyl)ethyl]-1H-imidazole hydrochloride, a naphthalene (B1677914) analog of medetomidine, the optical isomers exhibited both qualitative and quantitative differences in their biological activities at α1- and α2-adrenergic receptors. nih.gov The (+)-(S)-isomer was a selective agonist of α2-mediated responses, whereas the (-)-(R)-isomer was more potent as an inhibitor of α2-mediated platelet aggregation. nih.gov This underscores how subtle changes in the spatial arrangement of functional groups, a concept closely related to positional isomerism, can lead to distinct pharmacological outcomes.

Furthermore, studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have shown that the placement of a methyl group on the benzimidazole (B57391) scaffold significantly influences molecular recognition at the GABA-A receptor. nih.gov A methyl group at the 6-position guided the molecule to the allosteric recognition site, while a 5-methyl derivative resulted in a steric clash and loss of interaction. nih.gov This demonstrates that even minor shifts in the position of a substituent can abolish or enhance biological activity.

The following table illustrates the potential influence of positional isomerism based on findings from analogous compound series.

| Compound Series | Isomeric Variation | Observed Influence on Pharmacological Profile |

| 4-[1-(1-naphthyl)ethyl]-1H-imidazole | Optical Isomers ((+)-(S) vs. (-)-(R)) | Qualitative and quantitative differences in activity at adrenergic receptors nih.gov |

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | Positional Isomers (5-methyl vs. 6-methyl) | 6-methyl derivative facilitates binding to GABA-A receptor; 5-methyl derivative abolishes binding nih.gov |

Scaffold Hopping and Bioisosteric Replacements in Imidazole Derivatives

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at discovering novel chemical entities with improved properties while retaining the desired biological activity. researchgate.netnih.govnamiki-s.co.jp Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold, whereas bioisosteric replacement focuses on substituting a functional group with another that possesses similar physical or chemical properties. researchgate.net

In the realm of imidazole derivatives, these strategies are employed to enhance potency, selectivity, and pharmacokinetic profiles. For example, the 1H-benzo[d]imidazole scaffold has been successfully utilized as a bioisostere for the imidazo[1,2-a]pyridine (B132010) motif, mimicking its ability to interact with the α1/γ2 interface of the GABA-A receptor. nih.gov This replacement was instrumental in developing metabolically robust modulators. nih.gov

The following table provides examples of scaffold hopping and bioisosteric replacement strategies applied to imidazole-containing and other relevant compounds, illustrating the potential for these approaches in the optimization of this compound analogs.

| Original Scaffold/Group | Replacement Scaffold/Group | Strategy | Outcome/Rationale |

| Imidazo[1,2-a]pyridine | 1H-Benzo[d]imidazole | Bioisosteric Replacement | Mimics steroelectronic properties for GABA-A receptor recognition with improved metabolic stability nih.gov |

| Phenyl Ring | Heterocyclic Ring | Bioisosteric Replacement | To modulate physicochemical and metabolic properties namiki-s.co.jp |

Applications of 1 Phenyl 1h Imidazol 4 Amine Hydrochloride and Its Derivatives in Chemical Biology and Materials Science

Utilization as Building Blocks for Complex Heterocyclic Synthesis

The structural framework of 1-phenyl-1H-imidazol-4-amine and its analogs is highly valued in synthetic organic chemistry for the construction of more complex, polycyclic heterocyclic systems. The presence of the reactive 4-amino group, combined with the imidazole (B134444) ring, provides a strategic starting point for a variety of cyclization and coupling reactions.

Researchers have utilized derivatives like 1-methyl-1H-imidazol-4-amine as key building blocks for novel imidazo[4,5-b]pyridines. osi.lv In these synthetic routes, the amino-imidazole derivative engages in a Michael addition reaction with dicarboxylates, which is followed by an intramolecular cyclization to form the fused pyridine (B92270) ring. osi.lv The resulting imidazopyridine structures can be further modified to produce a library of compounds, including carboxylic acids, amides, and amines, which are considered promising bioisosteres of purines for medicinal chemistry applications. osi.lv

Similarly, the broader class of 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which can be synthesized from related precursors, has been explored for therapeutic applications. nih.gov The synthesis of these complex scaffolds often involves multi-step sequences where the core imidazole-amine structure is elaborated upon to build the final quinoline-fused system. nih.gov The versatility of the imidazole core is also demonstrated in cycloaddition reactions, where intermediates like imidoyl chlorides react with synthons such as ethyl isocyanoacetate to construct substituted 1,5-diaryl-1H-imidazole-4-carboxylate esters. nih.gov These reactions highlight the utility of the imidazole framework in systematically building libraries of complex heterocyclic compounds for further investigation. nih.gov

Table 1: Examples of Complex Heterocyclic Systems Derived from Amino-Imidazole Precursors

| Precursor Type | Reaction | Resulting Heterocyclic System | Potential Application | Source |

|---|---|---|---|---|

| 1-methyl-1H-imidazol-4-amine | Michael addition, intramolecular cyclization | Imidazo[4,5-b]pyridine | Purine bioisosteres for drug discovery | osi.lv |

| 3,4-Diaminoquinoline | Multi-step synthesis | 1H-Imidazo[4,5-c]quinolin-4-amine | A3 Adenosine (B11128) Receptor Modulators | nih.gov |

| Imidoyl chlorides | Cycloaddition with ethyl isocyanoacetate | 1,5-Diaryl-1H-imidazole-4-carboxylates | HIV-1 Integrase Interaction Inhibitors | nih.gov |

Development of Ligands for Coordination Chemistry

The nitrogen atoms within the 1-phenyl-1H-imidazol-4-amine hydrochloride structure provide excellent coordination sites for metal ions, making it and its derivatives attractive candidates for the development of novel ligands in coordination chemistry. The imidazole ring itself is a common feature in biochemical systems involved in metal coordination. mdpi.com

Derivatives of 1-phenyl-imidazole are used to synthesize N-heterocyclic carbene (NHC) silver complexes. researchgate.net In these systems, the imidazole ring is the precursor to the NHC, which acts as a strong sigma-donating ligand to the metal center. researchgate.net These NHC-metal complexes have shown high catalytic activity in multicomponent coupling reactions, such as the synthesis of propargylamines. researchgate.net The N-phenyl group on the imidazole can be functionalized to create versatile coordination modes, leading to both mono- and dinuclear metal complexes. researchgate.net

Furthermore, imidazole-containing ligands are crucial in the development of radiopharmaceuticals. Technetium (Tc) complexes with imidazole ligands, such as [TcO2(Im)4]+, serve as important models for understanding how the metal bonds to amino acids and proteins. mdpi.com The ability of the imidazole nitrogen atoms to form stable complexes with metal ions like Tc(V) is fundamental to these applications. mdpi.com The 1-phenyl-1H-imidazol-4-amine scaffold, with its multiple nitrogen donors, thus represents a promising platform for designing ligands for catalysis, bioinorganic chemistry, and medical imaging.

Chemical Probes and Labeling Reagents for Biological Systems

While direct applications of this compound as a labeling reagent are not extensively documented, its core structure is highly amenable to modification for creating chemical probes for biological systems. The field of chemical biology often employs photoaffinity labeling to study transient protein-protein or protein-ligand interactions. nih.gov This technique relies on reagents that are stable until activated by UV light, at which point they form a covalent bond with a nearby interacting molecule. nih.gov

Common photo-reactive moieties used for this purpose include phenyl azides and diazirines. nih.gov The 1-phenyl-1H-imidazol-4-amine structure provides a perfect scaffold for such modifications. A photo-reactive group, such as an azide (B81097) (-N3) or a trifluoromethyldiazirine, could be chemically installed on the phenyl ring. The resulting molecule would retain the imidazole core for potential specific interactions while gaining the ability to covalently crosslink to its biological target upon photoactivation. For example, modified amino acids like p-azido-L-phenylalanine are incorporated into proteins to study their interactions. nih.gov By analogy, functionalizing the phenyl ring of the title compound would convert it into a powerful tool for identifying and characterizing binding partners in complex biological environments.

Precursors for Polymeric Materials and Functional Materials

The bifunctional nature of this compound, possessing both a rigid aromatic structure and a reactive functional group, makes it a candidate as a monomer for the synthesis of advanced functional materials, particularly porous organic polymers.

Porous organic polymers (POPs) are a class of materials characterized by high surface areas and tunable pore structures, making them useful for applications in gas storage, separation, and catalysis. nih.gov The properties of POPs are directly influenced by the organic building blocks used in their synthesis. nih.gov

Phenyl-containing monomers, such as biphenyl (B1667301) and triphenylbenzene, are frequently used to synthesize phenyl porous organic polymers (P-POPs) through methods like AlCl3-catalyzed polymerization. mdpi.com These materials exhibit large specific surface areas and are effective adsorbents for organic molecules. mdpi.com

Concurrently, imidazole-based reagents are utilized to create nitrogen-doped porous carbons and POPs. mdpi.com For instance, the polycondensation of phloroglucinol (B13840) with imidazole-2-carboxaldehyde yields porous organic gels that can be pyrolyzed to form ultramicroporous N-doped carbons. mdpi.com These nitrogen-rich materials have enhanced chemical activity compared to their non-doped counterparts. mdpi.com

Given these precedents, this compound is an ideal precursor for creating novel POPs. Its phenyl group can contribute to the rigid, aromatic network structure through π-stacking interactions, while the amine group provides a reactive site for polymerization reactions (e.g., with aldehydes or acyl chlorides) to form a highly crosslinked, stable framework. The resulting POP would inherently contain both phenyl groups and nitrogen atoms from the imidazole ring, potentially leading to materials with tailored porosity, high thermal stability, and functional surfaces for selective adsorption or catalysis.

Table 2: Properties of Porous Organic Polymers Derived from Aromatic Precursors

| Polymer Type | Monomers | Key Properties | Potential Application | Source |

|---|---|---|---|---|

| Phenyl POPs (P-POPs) | Biphenyl, Triphenylbenzene | High surface area (up to 1098 m²/g), high pore volume | Adsorption of antibiotics from water | mdpi.com |

| N-doped Carbon Gels | Phloroglucinol, Imidazole-2-carboxaldehyde | High nitrogen content (up to 16.5 wt%), ultramicroporous | Gas separation, storage, and capture | mdpi.com |

| Hyper-cross-linked Polymers (HCPs) | Various aromatic monomers | BET surface areas up to 1106 m²/g | Gas storage (H₂, CH₄, CO₂) | nih.gov |

Based on a comprehensive search of available scientific literature and chemical databases, specific experimental data for the structural characterization of this compound is not publicly available. While the methodologies outlined for analysis are standard in chemical structure elucidation, detailed research findings and specific data tables for this particular compound could not be located.

Therefore, it is not possible to generate the requested article with the required scientifically accurate, detailed findings and data tables for each specified subsection. Fulfilling the request would necessitate fabricating data, which would violate the core principles of scientific accuracy. Methodologies for the structural characterization of related imidazole compounds are well-documented, but applying that data to the specific subject of this article would be scientifically inaccurate and misleading.

Advanced Methodologies for Structural Characterization of 1 Phenyl 1h Imidazol 4 Amine Hydrochloride

X-ray Crystallography for Solid-State Structural Determination

Comprehensive searches of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for 1-phenyl-1H-imidazol-4-amine hydrochloride. While the technique of X-ray crystallography is a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, public domain data for this particular compound, including its molecular and crystal structure, unit cell parameters, and supramolecular interactions, is not available at this time.

Single Crystal X-ray Diffraction Analysis of Molecular and Crystal Structures

No published studies detailing the single-crystal X-ray diffraction analysis of this compound were found. This type of analysis would typically provide precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state. It would also reveal the compound's crystal system (e.g., monoclinic, orthorhombic, etc.) and space group.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Specific thermogravimetric analysis (TGA) data for this compound, which would illustrate its thermal stability and decomposition profile as a function of temperature, could not be located in publicly accessible scientific literature. A TGA curve would indicate the temperatures at which the compound undergoes weight loss, providing insights into its degradation process and the presence of any volatile components. Without experimental data, a detailed account of its thermal behavior cannot be provided.

Q & A

Q. What are the recommended synthetic methodologies for 1-phenyl-1H-imidazol-4-amine hydrochloride?

The synthesis typically involves multi-step routes, including condensation, protection/deprotection, and cyclization. For example:

- Step 1: Condensation of imidazole precursors (e.g., 4-(1H-imidazol-4-yl)aniline) with phenyl groups via nucleophilic substitution or coupling reactions.

- Step 2: Protection of reactive amines using silylation (e.g., trimethylchlorosilane) to prevent side reactions during subsequent steps .

- Step 3: Cyclization under reflux with reagents like SOCl₂ or HCl to form the hydrochloride salt .

- Optimization: Use catalysts like Raney nickel instead of Pd/C to avoid dehalogenation during hydrogenation .

Q. What safety protocols are critical for handling this compound?

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of fine particles or vapors.

- Storage: Store in airtight containers away from strong oxidizers (e.g., peroxides) and moisture at 2–8°C .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. Which analytical techniques are essential for structural confirmation?

- NMR Spectroscopy: ¹H/¹³C NMR to verify phenyl and imidazole ring proton environments (e.g., aromatic δ 7.2–8.5 ppm) .

- FT-IR: Identify amine (–NH₂) stretches (~3300 cm⁻¹) and C=N imidazole vibrations (~1600 cm⁻¹) .

- X-ray Crystallography: Use SHELX programs (SHELXL for refinement, SHELXD for phase solution) to resolve crystal structures, especially for hydrochloride salt forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Cross-Validation: Combine NMR, FT-IR, and mass spectrometry to confirm functional groups. For example, discrepancies in amine peaks may arise from tautomerism (imidazole ↔ imidazolium forms) .

- Dynamic NMR: Use variable-temperature NMR to detect rotational barriers or proton exchange processes.

- Crystallographic Validation: Resolve ambiguities (e.g., proton positions) via single-crystal X-ray diffraction .

Q. What strategies optimize reaction conditions to minimize by-products?

- Catalyst Selection: Raney nickel reduces dehalogenation side reactions compared to Pd/C during hydrogenation .

- Solvent Effects: Polar aprotic solvents (e.g., acetonitrile) improve yields in condensation steps .

- Temperature Control: Maintain reflux temperatures (e.g., 80–100°C) for cyclization to avoid incomplete reactions .

Q. How can regioselective functionalization of the imidazole ring be achieved?

- Directing Groups: Introduce electron-withdrawing groups (e.g., –SO₃H) at the N1 position to direct electrophilic substitution to C4 .

- Protection Strategies: Use silyl ethers or benzyl groups to shield reactive amines during functionalization .

- Metal-Catalyzed Coupling: Suzuki-Miyaura cross-coupling for aryl group introduction at specific positions .

Q. What challenges arise in crystallographic refinement of hydrochloride salts?

- High-Resolution Data: Use synchrotron sources to resolve small anions (Cl⁻) and disordered solvent molecules. SHELXL’s TWIN/BASF commands can model twinned crystals .

- Hydrogen Bonding: Map NH···Cl interactions to validate salt formation.

- Thermal Motion: Apply anisotropic displacement parameters for chloride ions to improve refinement stability .

Q. How are derivatives designed for structure-activity relationship (SAR) studies?

- Core Modifications: Substitute the phenyl group with halogens or electron-donating groups to modulate bioavailability .

- Bioisosteres: Replace the imidazole ring with triazoles or pyridines to assess binding affinity changes .

- Pharmacophore Mapping: Use docking simulations (e.g., AutoDock) to predict interactions with biological targets like enzymes or receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.